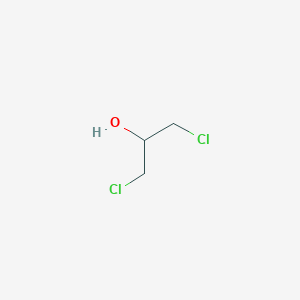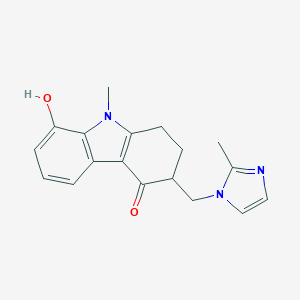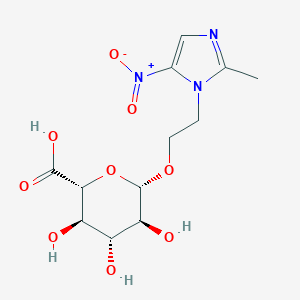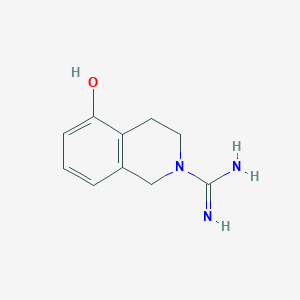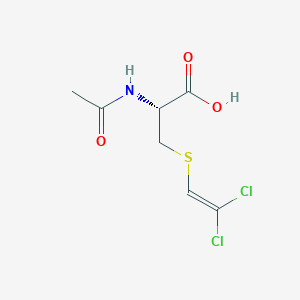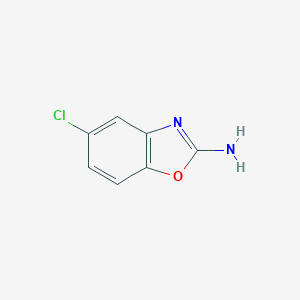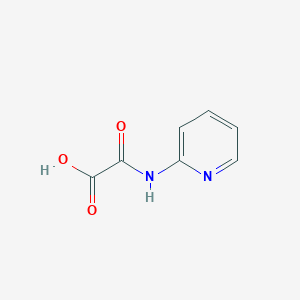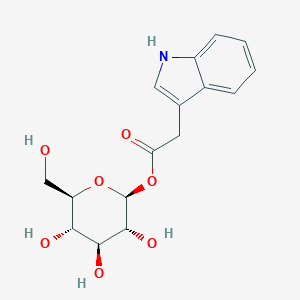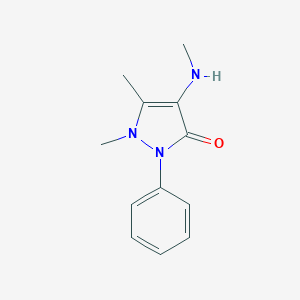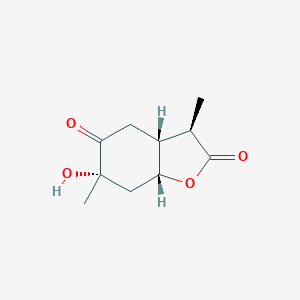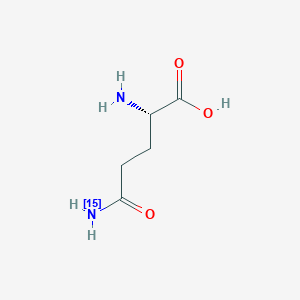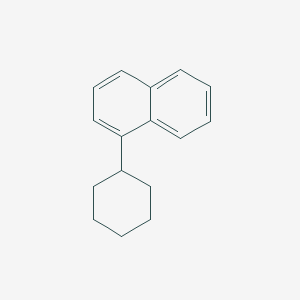![molecular formula C33H26N4O B029663 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole CAS No. 154709-18-9](/img/structure/B29663.png)
5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole
Übersicht
Beschreibung
"5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole" is a compound of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science. Its synthesis and analysis provide insights into its properties and reactivity, contributing to the development of new materials and chemicals.
Synthesis Analysis
The synthesis of tetrazole derivatives involves various chemical reactions, focusing on the construction of the tetrazole ring and the introduction of specific functional groups. Techniques such as nucleophilic substitution, alkylation, and the use of specific reagents for introducing the hydroxymethyl and triphenylmethyl groups are essential in synthesizing such complex molecules (Zyryanov et al., 1980).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray crystallography and spectroscopic methods, provides detailed information about the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For similar tetrazole derivatives, single-crystal X-ray diffraction studies have revealed planar tetrazole rings and detailed intermolecular interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole derivatives participate in a variety of chemical reactions, such as nucleophilic substitution and reactions with electrophiles. These reactions often lead to the formation of new compounds with potential biological and pharmacological activities. The chemical properties of these derivatives are influenced by the presence of functional groups and the tetrazole ring, which can act as a ligand in coordination chemistry (Baul et al., 2001).
Physical Properties Analysis
The physical properties of "5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole" and similar compounds, including melting point, solubility, and crystalline structure, are critical for their application in material science and chemistry. These properties are determined through various analytical techniques, including thermal analysis and solubility tests, to understand how the compound behaves under different conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are essential for predicting the compound's behavior in chemical reactions and its potential applications. For tetrazole derivatives, studies focus on their reactivity, potential as ligands in coordination compounds, and applications in synthesizing novel materials and chemicals (Stepanov et al., 2017).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Design Compounds containing biphenyl and tetrazole groups are frequently explored in the context of drug discovery and design. The biphenyl structure, due to its planarity and ability to engage in π-π interactions, is often used to improve the binding affinity of pharmaceuticals to their targets. Tetrazole, on the other hand, is a bioisostere for the carboxylate group, making it a common substituent in drug molecules aiming for enhanced metabolic stability or improved pharmacokinetic properties. For example, tetrazole derivatives have been studied for their potential as radioprotectors and topoisomerase inhibitors, indicating their role in developing treatments for conditions requiring DNA protection or modulation (Issar & Kakkar, 2013).
Materials Science In materials science, biphenyl and tetrazole groups contribute to the synthesis of novel polymers and functional materials. These components can impart specific properties, such as thermal stability, electrical conductivity, and luminescence, to the materials, making them suitable for applications in electronics, optics, and energy storage. For instance, research on plastic scintillators based on polymethyl methacrylate discusses the use of various luminescent dyes, demonstrating the broader scope of how chemical modifications can tailor material properties for specific applications (Salimgareeva & Kolesov, 2005).
Biomedical Research In biomedical research, derivatives of biphenyl and tetrazole have been explored for their therapeutic potential across a range of conditions, including cardiovascular diseases, cancer, and neurological disorders. The specificity of these compounds to interact with biological targets, such as enzymes and receptors, allows for the development of novel treatments with potentially lower toxicity and higher efficacy. Studies on compounds like DuP 753 reveal the significance of selective and competitive inhibition of physiological pathways, illustrating the potential of chemically complex molecules in therapeutic applications (Wong et al., 1991).
Eigenschaften
IUPAC Name |
[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWXNFBOZZDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568450 | |
| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole | |
CAS RN |
154709-18-9 | |
| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

